Physicochemical Profiling and Synthetic Utility of 1-[(3-Bromophenyl)methyl]piperidin-2-one
Physicochemical Profiling and Synthetic Utility of 1-[(3-Bromophenyl)methyl]piperidin-2-one
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS Registry Number: 1249026-72-9
Executive Summary
In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). 1-[(3-Bromophenyl)methyl]piperidin-2-one (also known as 1-(3-bromobenzyl)piperidin-2-one) is a highly versatile, halogenated lactam intermediate [1]. Structurally, it merges a rigid delta-valerolactam (piperidin-2-one) core with a reactive 3-bromobenzyl moiety. This specific structural combination has been heavily leveraged in the development of Factor Xa inhibitors (antithrombotic agents akin to Rivaroxaban) and glycolate oxidase inhibitors [1, 2].
This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its synthetic protocols, and its downstream functionalization pathways.
Structural Analysis & Physicochemical Properties
The physicochemical profile of a building block directly influences the ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of the final drug candidate. Below is the quantitative data for 1-[(3-Bromophenyl)methyl]piperidin-2-one, summarized for rapid evaluation.
Table 1: Physicochemical and Topological Data
| Property | Value | Mechanistic Relevance in Drug Design |
| Molecular Formula | C₁₂H₁₄BrNO | Halogenated lactam scaffold; provides a vector for transition-metal catalysis. |
| Molecular Weight | 268.15 g/mol | Low molecular weight allows for significant downstream elaboration without exceeding the Lipinski limit (500 Da). |
| LogP (Calculated) | ~2.3 - 2.8 | Optimal lipophilicity for oral bioavailability and passive membrane permeability. |
| Topological Polar Surface Area (TPSA) | 20.31 Ų | Highly favorable for cellular penetration and Blood-Brain Barrier (BBB) crossing (TPSA < 90 Ų). |
| Hydrogen Bond Donors | 0 | The lack of N-H donors enhances lipophilicity and reduces desolvation penalties during target binding. |
| Hydrogen Bond Acceptors | 1 (Carbonyl) | The lactam carbonyl acts as a precise H-bond acceptor for kinase/protease hinge regions. |
| Rotatable Bonds | 2 | Low conformational entropy ensures the molecule pays a minimal thermodynamic penalty upon target binding. |
Causality of the TPSA and Lactam Core
The TPSA of 20.31 Ų is notably low for an oxygen-containing molecule. This is because the nitrogen atom is part of a lactam ring (an internal amide). The lone pair on the nitrogen is highly delocalized into the adjacent carbonyl π -system. Consequently, the nitrogen is non-basic and does not act as a hydrogen bond acceptor or donor, leaving only the carbonyl oxygen to contribute to the polar surface area. This delocalization also provides immense metabolic stability against oxidative dealkylation by cytochrome P450 enzymes compared to open-chain tertiary amines.
Experimental Workflows & Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) and explaining the mechanistic reasoning behind reagent selection.
Protocol 1: Synthesis via N-Alkylation
The synthesis of 1-[(3-Bromophenyl)methyl]piperidin-2-one is achieved through the N-alkylation of piperidin-2-one with 3-bromobenzyl bromide [2].
Step-by-Step Methodology:
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Preparation: Charge a dry, nitrogen-purged reactor with piperidin-2-one (1.0 eq) and anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 0.5 M concentration.
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Base Addition: Add finely powdered Potassium Hydroxide (KOH, 2.0 eq). Causality: KOH is preferred over NaH in this specific scale-up route as it avoids the generation of explosive hydrogen gas while providing sufficient basicity to deprotonate the lactam (pKa ~ 16) in a highly polar aprotic solvent like DMSO.
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Catalyst Addition: Add Tetrabutylammonium Iodide (TBAI, 0.1 eq). Causality: TBAI acts as a phase-transfer catalyst and initiates an in situ Finkelstein reaction. It converts the 3-bromobenzyl bromide into 3-iodobenzyl bromide, which is a vastly superior electrophile, thereby accelerating the reaction with the weakly nucleophilic lactam nitrogen.
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Electrophile Addition: Dropwise add 3-bromobenzyl bromide (1.1 eq) while maintaining the internal temperature below 25°C to prevent bis-alkylation or solvent degradation.
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Reaction & IPC: Stir the mixture at ambient temperature for 4.0 hours. Self-Validation: Monitor via LC-MS or TLC (Hexane:EtOAc 1:1). The reaction is deemed complete when the piperidin-2-one peak is <2% by UV area.
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Workup: Quench with cold water, extract with Ethyl Acetate (3x), wash the combined organics with brine to remove DMSO, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the product (Typical yield: ~75%).
Synthesis workflow for 1-[(3-Bromophenyl)methyl]piperidin-2-one via N-alkylation.
Protocol 2: Downstream Functionalization via Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in the 3-bromo substituent, which serves as a pristine handle for Palladium-catalyzed cross-coupling reactions to build complex APIs [1].
Step-by-Step Methodology:
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Preparation: In a Schlenk flask, combine 1-[(3-Bromophenyl)methyl]piperidin-2-one (1.0 eq), an aryl/heteroaryl boronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 3.0 eq).
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Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane and Water (4:1 v/v). Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex during the transmetalation step.
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a strict nitrogen atmosphere. Causality: The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand is chosen specifically for its large bite angle (~99°). This wide angle forces the palladium center into a geometry that dramatically accelerates the final reductive elimination step, preventing unwanted β -hydride elimination side reactions.
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Reaction & IPC: Heat the mixture to 90°C for 12 hours. Self-Validation: Monitor via LC-MS. The disappearance of the isotopic mass signature of the bromine atom (M and M+2 peaks of equal intensity) confirms the complete consumption of the starting material.
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Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via silica gel chromatography.
Downstream functionalization via Pd-catalyzed Suzuki-Miyaura cross-coupling.
Pharmacokinetic & ADME Implications
The integration of the 1-[(3-Bromophenyl)methyl]piperidin-2-one scaffold into a drug molecule fundamentally alters its pharmacokinetic trajectory. The rigid piperidin-2-one ring restricts the conformational flexibility of the benzyl linker, reducing the entropic penalty upon binding to a target protein. Furthermore, the absence of hydrogen bond donors and a tightly controlled TPSA (~20.31 Ų) ensures that derivatives synthesized from this building block are highly likely to maintain excellent oral absorption and cellular permeability, adhering strictly to Lipinski's Rule of Five.
When utilized in the synthesis of oxazolidinone-based Factor Xa inhibitors, the lactam ring specifically mimics the binding mode of endogenous peptide substrates, slotting perfectly into the S4 pocket of the protease while the functionalized aryl group extends into the S1 pocket [2].
References
- Biomarin Pharm Inc. (2020). Glycolate Oxidase Inhibitors for the Treatment of Disease (Patent No. WO2020257487A1). World Intellectual Property Organization.
- HEC Pharm Co., Ltd. (2014). Oxazolidinone compounds and their application in medicine (Patent No. CN104447730B). China National Intellectual Property Administration.
